molecular formula C14H19N3O2S B2536488 N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide CAS No. 1797366-41-6

N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide

カタログ番号 B2536488
CAS番号: 1797366-41-6
分子量: 293.39
InChIキー: ZZGBJPZLAVAZBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It is a Janus kinase (JAK) inhibitor that selectively inhibits JAK3, which is involved in the signaling pathway of several cytokines. CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide selectively inhibits JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound has also been shown to have some adverse effects, including an increased risk of infections and malignancies.

実験室実験の利点と制限

N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is a selective JAK3 inhibitor, which allows for the specific targeting of this pathway without affecting other signaling pathways. This compound also has a well-established synthesis method, which makes it readily available for use in experiments. However, this compound also has some limitations. It has been shown to have some adverse effects, which may limit its use in certain experiments. Additionally, this compound is a small molecule drug, which may limit its ability to penetrate certain tissues or cellular compartments.

将来の方向性

There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide. One potential direction is the investigation of its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases. Another potential direction is the investigation of its use in other disease states, such as cancer or infectious diseases. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of this compound.

合成法

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-bromo-1-methoxypropane with 2-aminothiazole to form 2-(1-methoxy-2-methylpropyl)thiazole. This compound is then reacted with cyclopentylmagnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with 4-chloro-5-methoxy-2-nitrobenzoic acid to form the intermediate compound. Finally, the intermediate is reacted with cyanamide to form this compound.

科学的研究の応用

N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in the treatment of various autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

特性

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-14(7-15,8-19-2)17-13(18)12-11(16-9-20-12)10-5-3-4-6-10/h9-10H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGBJPZLAVAZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(N=CS1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。